1-[(4-Aminophenyl)methyl]pyrrolidin-2-one 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 245546-82-1
VCID: VC4333918
InChI: InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2
SMILES: C1CC(=O)N(C1)CC2=CC=C(C=C2)N
Molecular Formula: C11H14N2O
Molecular Weight: 190.246

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one

CAS No.: 245546-82-1

Cat. No.: VC4333918

Molecular Formula: C11H14N2O

Molecular Weight: 190.246

* For research use only. Not for human or veterinary use.

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one - 245546-82-1

Specification

CAS No. 245546-82-1
Molecular Formula C11H14N2O
Molecular Weight 190.246
IUPAC Name 1-[(4-aminophenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2
Standard InChI Key RWFPMCRAKVAYMJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CC2=CC=C(C=C2)N

Introduction

Structural Analysis

Molecular Architecture

The molecular formula of 1-[(4-aminophenyl)methyl]pyrrolidin-2-one is C₁₁H₁₄N₂O, with a molar mass of 190.24 g/mol . The structure comprises a five-membered pyrrolidinone ring (a lactam) attached to a 4-aminophenyl group via a methylene (-CH₂-) linker. Key structural descriptors include:

  • SMILES Notation: C1CC(=O)N(C1)CC2=CC=C(C=C2)N

  • InChI Key: RWFPMCRAKVAYMJ-UHFFFAOYSA-N

The 4-aminophenyl moiety introduces electron-donating effects, which may influence the compound’s reactivity and intermolecular interactions.

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O
Molar Mass190.24 g/mol
SMILESC1CC(=O)N(C1)CC2=CC=C(C=C2)N
InChI KeyRWFPMCRAKVAYMJ-UHFFFAOYSA-N

Physicochemical Properties

Predicted Collision Cross Sections

Collision cross section (CCS) values, predicted via computational models, provide insights into the compound’s gas-phase ion mobility. The following adducts exhibit distinct CCS values :

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]⁺191.11789142.6
[M+Na]⁺213.09983153.8
[M+NH₄]⁺208.14443151.0
[M-H]⁻189.10333146.1

These values suggest that sodium adducts ([M+Na]⁺) exhibit larger CCS due to increased ionic radius, consistent with trends in ion mobility spectrometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator